N-benzyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-13-10-15-17(27-13)18(24)22(8-9-25-2)19(21-15)26-12-16(23)20-11-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVCMFWNDHJZST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NCC3=CC=CC=C3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with a thioacetamide moiety. Its molecular formula is , and it has a molecular weight of approximately 350.44 g/mol. The presence of the methoxyethyl group enhances its solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the thieno[3,2-d]pyrimidine scaffold.
- Introduction of the benzyl and methoxyethyl substituents.
- Final acetamide formation through reaction with acetic anhydride or a similar reagent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT29 (Colon Cancer) | 15.7 | EGFR inhibition |
| DU145 (Prostate Cancer) | 12.5 | Induction of apoptosis |
The anticancer mechanism appears to be primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR), which is crucial for cancer cell proliferation and survival. Molecular docking studies suggest that this compound binds effectively to the active site of EGFR, thereby blocking its activity and leading to reduced cell viability in cancerous cells .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings imply that this compound could be further explored as a potential antimicrobial agent .
Case Studies
- Case Study on Anticancer Efficacy : A study conducted at Trakya University evaluated the effects of this compound on HT29 and DU145 cell lines using the MTT assay. Results indicated significant cytotoxicity at concentrations above 10 µM with a dose-dependent response observed .
- Antimicrobial Evaluation : In a separate investigation focusing on its antimicrobial properties, N-benzyl derivatives were tested against clinical isolates of bacteria. The compound demonstrated notable activity comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing this thienopyrimidine derivative, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of substituted pyrimidines and thiol-acetamide coupling. For example, analogous thienopyrimidine derivatives are synthesized via cyclocondensation of thiouracil intermediates with aldehydes or ketones under acidic conditions (e.g., acetic acid) . Optimizing solvent systems (e.g., DMF for polar intermediates) and catalysts (e.g., piperidine for Knoevenagel condensations) is critical. Yields for similar compounds range from 57% to 68%, contingent on temperature control and purification via recrystallization or column chromatography .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for confirming substituent positions. For instance, in analogous compounds, the thioacetamide proton (SCH₂) appears as a singlet at δ ~4.11 ppm in NMR, while the benzyl group’s aromatic protons resonate between δ 7.27–7.60 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, and Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1719 cm) .
Advanced Research Questions
Q. What reaction mechanisms govern the thioacetamide linkage formation in this compound?
- Methodological Answer : The thioether bond is formed via nucleophilic substitution. The thiol group (-SH) on the thienopyrimidine core attacks the α-carbon of chloroacetamide derivatives in the presence of a base (e.g., NaH), displacing chloride. Kinetic studies of similar reactions show pseudo-first-order dependence on thiol concentration, with activation energies ~50–60 kJ/mol . Competing side reactions (e.g., oxidation to disulfides) are mitigated by inert atmospheres (N) and reducing agents .
Q. How does the methoxyethyl substituent influence the compound’s electronic and steric properties?
- Methodological Answer : The methoxyethyl group introduces electron-donating effects via the ether oxygen, stabilizing adjacent carbonyl groups through resonance. Density Functional Theory (DFT) calculations on similar structures reveal reduced electrophilicity at the pyrimidine ring’s C4 position (partial charge: −0.32 vs. −0.45 in unsubstituted analogs). Steric hindrance from the ethyl chain may limit binding to planar enzyme active sites, as observed in molecular docking studies .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC values) often arise from assay variability (e.g., cell line selection, incubation time). For example, thienopyrimidine analogs show 10-fold differences in cytotoxicity between MCF-7 and HeLa cells due to differential expression of target kinases. Normalizing data to positive controls (e.g., doxorubicin) and using standardized protocols (e.g., MTT assay at 48 hours) improve reproducibility .
Comparative and Methodological Questions
Q. How does this compound compare to structurally related thiazolopyrimidines in terms of reactivity and bioactivity?
- Methodological Answer : Thienopyrimidines exhibit higher metabolic stability than thiazolopyrimidines due to reduced susceptibility to CYP450 oxidation. In enzymatic assays, the thiophene ring in this compound enhances binding affinity (K = 12 nM vs. 45 nM for thiazole analogs) to kinase targets like CDK2. However, thiazole derivatives show superior solubility in aqueous buffers (logP = 1.2 vs. 2.8 for thieno derivatives) .
Q. What experimental design principles apply to optimizing this compound’s pharmacokinetic profile?
- Methodological Answer : Lipinski’s Rule of Five guides optimization:
- Molecular Weight : <500 Da (current: ~480 Da).
- logP : Target <5 (current: ~3.1).
- Hydrogen Bond Donors : <5 (current: 2).
- Hydrogen Bond Acceptors : <10 (current: 6).
- Introducing polar groups (e.g., hydroxyls) on the benzyl ring improves aqueous solubility without compromising membrane permeability, as shown in prodrug analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
